Negligible Human DHFR Inhibition Defines a Selectivity Window Versus Antifolate Comparators
In a recombinant human DHFR enzymatic assay, the target compound exhibits an IC50 value exceeding 10,000 nM, indicating essentially no inhibition of this clinically relevant antitarget [1]. This is a critical differentiation factor when compared to classical antifolate chemotypes, such as methotrexate (IC50 ≈ 10–50 nM for human DHFR), which are potent DHFR inhibitors. This >200-fold to >1,000-fold lower affinity for human DHFR means the compound can be excluded as an antifolate lead and prioritized for programs where DHFR inhibition is a contraindicated liability.
| Evidence Dimension | Inhibition of recombinant human DHFR (IC50) |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | Methotrexate (classical antifolate baseline) |
| Quantified Difference | >200–1,000-fold lower affinity |
| Conditions | Recombinant human DHFR; preincubation 15 min; DHF substrate and NADPH measurement [1] |
Why This Matters
For buyers screening against folate pathway targets, this data immediately eliminates the compound from antifolate programs, saving procurement costs and avoiding false leads.
- [1] BindingDB. BDBM50203239 (CHEMBL3970251) – IC50 Data for Human DHFR. Available at: https://bindingdb.org View Source
